molecular formula C17H14N4O2 B8318097 4-Methyl-3-(3-(pyrimidin-4-yl)pyridin-2-ylamino)benzoic acid CAS No. 870221-16-2

4-Methyl-3-(3-(pyrimidin-4-yl)pyridin-2-ylamino)benzoic acid

Cat. No.: B8318097
CAS No.: 870221-16-2
M. Wt: 306.32 g/mol
InChI Key: ZUUFSYFYFQUKBE-UHFFFAOYSA-N
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Description

4-Methyl-3-(3-(pyrimidin-4-yl)pyridin-2-ylamino)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a pyrimidinyl-pyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(3-(pyrimidin-4-yl)pyridin-2-ylamino)benzoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidinyl-Pyridinyl Intermediate: This can be achieved through a condensation reaction between a pyrimidine derivative and a pyridine derivative under acidic or basic conditions.

    Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could target the pyrimidinyl or pyridinyl rings, potentially leading to hydrogenated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce hydrogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-(3-(pyrimidin-4-yl)pyridin-2-ylamino)benzoic acid derivatives: Compounds with similar structures but different substituents.

    Other Pyrimidinyl-Pyridinyl Compounds: Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

870221-16-2

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

4-methyl-3-[(3-pyrimidin-4-ylpyridin-2-yl)amino]benzoic acid

InChI

InChI=1S/C17H14N4O2/c1-11-4-5-12(17(22)23)9-15(11)21-16-13(3-2-7-19-16)14-6-8-18-10-20-14/h2-10H,1H3,(H,19,21)(H,22,23)

InChI Key

ZUUFSYFYFQUKBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC2=C(C=CC=N2)C3=NC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(2-Chloro-pyridin-3-yl)-pyrimidine (10.4 g, 54 mmol), 3-amino-4-methylbenzoic acid (19.4 g, 128 mmol), 17 g Et3N-TFA salt (The liquid Et3N-TFA reagent was generated by adding 2.5 mL TFA dropwise to a 0° C. solution of 3 mL Et3N in isopropanol, then concentrating by rotary evaporator followed by 30 minutes under high vacuum.), and 15 mL DMSO were mixed together in a sealed tube under argon. The mixture was stirred at 95° C. for 65 h. After cooling to RT, the residue was sonicated in 100 mL methanol to break up the solids, then filtered to obtain product as a yellow solid. MS m/z=307 [M+H]+. Calc'd for C17H14N4O2: 306.33.
Quantity
10.4 g
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reactant
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19.4 g
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reactant
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17 g
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reactant
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0 (± 1) mol
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reactant
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Quantity
2.5 mL
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reactant
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0 (± 1) mol
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solvent
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3 mL
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solvent
Reaction Step Five

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